Tellurium dioxide

Description

Historical Trajectories and Evolving Research Focus on Tellurium Dioxide

The story of this compound begins with the discovery of the element tellurium itself by Franz-Joseph Müller von Reichenstein in 1782. atamanchemicals.comoup.comnih.gov The element was later named in 1798 by Martin Heinrich Klaproth, who derived the name from "tellus," the Latin word for earth. atamanchemicals.comazom.com The dioxide form, TeO₂, is the result of burning tellurium in the air. atamanchemicals.com

Early research into tellurium compounds, including this compound, was often focused on their basic chemical and physical properties. A significant finding was the toxicity of tellurium oxyanions, which for a time were even used in medicine before the advent of antibiotics. oup.cominstitut-seltene-erden.de Microbiological studies in the early 20th century observed that microorganisms could reduce tellurite (B1196480) (TeO₃²⁻) to its elemental, non-toxic form (Te⁰), a discovery that led to early microbiological tests. oup.com

The mid-20th century saw the beginning of a shift in research focus towards the material properties of TeO₂. The recognition of its unique acousto-optic properties was a pivotal moment, leading to extensive investigation and development of TeO₂ single crystals for use in acousto-optic devices. dtic.milelent-a.net This remains a primary area of application and research for the material.

In recent decades, the research focus has broadened considerably. The development of tellurite glasses has opened up new avenues in photonics and fiber optics. researchgate.netazom.com Researchers are actively exploring the effects of various additives on the properties of these glasses to tailor them for specific applications, such as ultrabroadband fiber Raman amplifiers. aip.org

The current research frontier is characterized by the exploration of TeO₂ at the nanoscale. The synthesis of TeO₂ nanoparticles and nanostructures is a rapidly developing field, with potential applications in catalysis, gas sensing, and even biomedicine. acs.orgrsc.orgmsesupplies.comnih.gov The drive for more efficient energy solutions has also spurred research into tellurium-based compounds, including TeO₂, for next-generation batteries and thermoelectric devices that can convert waste heat into electricity. firsttellurium.com

Methodological Frameworks and Interdisciplinary Approaches in this compound Studies

The investigation of this compound involves a diverse array of sophisticated scientific methodologies to synthesize, characterize, and model its properties. These frameworks often require an interdisciplinary approach, combining principles from chemistry, physics, and materials engineering.

Synthesis Techniques:

Several methods are employed to produce this compound, from bulk crystals to nanoscale structures.

Direct Oxidation: This method involves heating elemental tellurium powder in the air at elevated temperatures (around 450°C) to form TeO₂. nanotrun.com

Hydrothermal/Solvothermal Synthesis: These techniques utilize high-temperature and high-pressure conditions in an aqueous or solvent-based environment to produce TeO₂ nanostructures with controlled morphology and size. rsc.orgresearchgate.net

Spray Pyrolysis: This vapor-phase synthesis method involves atomizing a precursor solution, such as telluric acid, into fine droplets that are then passed through a high-temperature furnace to produce nanoparticles. acs.org

Pechini Method: A sol-gel technique where a precursor gel is heat-treated to produce thin films of TeO₂. unesp.br

Characterization Techniques:

A comprehensive suite of analytical methods is used to understand the structural, morphological, and optical properties of TeO₂.

X-ray Diffraction (XRD): Essential for identifying the crystalline phases (α-TeO₂ or β-TeO₂) and determining lattice parameters. rsc.orgunesp.brresearchgate.net

Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and shape of TeO₂ particles and nanostructures. rsc.orgresearchgate.netelectrochemsci.org

Spectroscopy (FTIR, Raman, UV-Vis): Fourier Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the Te-O bonds, helping to confirm the material's structure. unesp.brresearchgate.net UV-Visible (UV-Vis) spectroscopy is used to determine the optical properties, such as the optical band gap. researchgate.netresearchgate.net

Thermal Analysis (TG-DSC): Thermogravimetry-Differential Scanning Calorimetry is used to study the thermal stability and phase transitions of TeO₂ and its precursors. unesp.br

Computational and Theoretical Approaches:

Alongside experimental work, theoretical modeling plays a crucial role. Finite element analysis, for example, is used to simulate the thermal characteristics of TeO₂-based devices like AOTFs. spiedigitallibrary.org Ab initio calculations are employed to study the electronic structure and properties of TeO₂ crystal systems. materialsproject.org

The study of this compound is inherently interdisciplinary. The development of acousto-optic devices requires collaboration between materials scientists and optical engineers. dtic.mil Research into tellurite glasses for fiber optics involves chemists and physicists working together to understand and optimize their optical properties. researchgate.netnih.gov Furthermore, the exploration of TeO₂ for biological applications necessitates the expertise of biochemists and medical researchers. researchgate.net This convergence of different scientific fields is essential for unlocking the full potential of this versatile compound.

| Property | Value |

| Chemical Formula | TeO₂ wikipedia.org |

| Molar Mass | 159.60 g/mol wikipedia.org |

| Appearance | Colorless tetragonal (α-TeO₂) or yellow orthorhombic (β-TeO₂) solid wikipedia.orgatamanchemicals.com |

| Density | 6.04 g/cm³ (tetragonal) wikipedia.org |

| Melting Point | 732.6 °C (1350.7 °F; 1005.8 K) wikipedia.org |

| Boiling Point | 1,245 °C (2,273 °F; 1,518 K) wikipedia.org |

| Solubility in water | Negligible wikipedia.org |

| Refractive Index (n_D) | 2.24 wikipedia.org |

| Crystal System | Space Group | Lattice Parameters (Å) |

| Tetragonal (Paratellurite, α-TeO₂) | P4₁2₁2 | a = 4.81, c = 7.61 msesupplies.commaterialsproject.org |

| Orthorhombic (Tellurite, β-TeO₂) | Pca2₁ | - |

| High-pressure rutile-like | P4₂/mnm | - wikipedia.orgmaterialsproject.org |

Properties

IUPAC Name |

tellurium dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Te/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJZODKXOMJMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

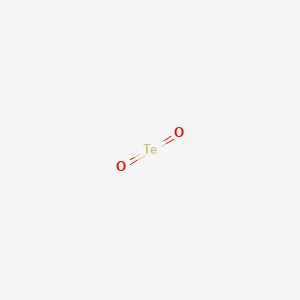

O=[Te]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TeO2, O2Te | |

| Record name | tellurium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Tellurium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052487 | |

| Record name | Tellurium dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [Merck Index] White odorless powder; [MSDSonline], Solid | |

| Record name | Tellurium oxide (TeO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tellurium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tellurite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7446-07-3, 14832-87-2, 59863-17-1 | |

| Record name | Tellurium dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurite (TeO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14832-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurite (TeO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014832872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059863171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tellurium oxide (TeO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tellurium dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tellurium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLURIUM DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/397E9RKE83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tellurite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthesis and Fabrication Methodologies for Tellurium Dioxide Structures

Crystal Growth Techniques for High-Purity Tellurium Dioxide Single Crystals

High-purity, large-volume single crystals of TeO₂ are essential for acousto-optic and piezoelectric applications. The primary challenges in growing TeO₂ include its relatively low melting point (732 °C), propensity for cracking due to thermal stress, and the need to maintain precise stoichiometry. wikipedia.orgarxiv.org The dominant polymorph for these applications is the tetragonal paratellurite (α-TeO₂). wikipedia.orgarxiv.org

The Czochralski (CZ) method, a cornerstone of industrial single crystal production, has been adapted for this compound. arxiv.org The process involves melting high-purity TeO₂ powder in a crucible and pulling a single crystal from the melt using a seed crystal. youtube.comyoutube.com

Key optimization parameters for growing TeO₂ single crystals via the CZ method include:

Thermal Gradient Control : Precise control of the temperature inside the chamber is crucial. A high background temperature helps prevent thermal shock to the seed crystal upon its introduction to the melt. osti.gov

Pulling and Rotation Rates : The size and quality of the crystal are managed by carefully controlling the pulling rate and the rotation speed of both the crystal and the crucible. youtube.comyoutube.com For tellurium crystals, pulling rates between 0.8 and 3.4 cm/h have been used successfully. osti.gov For industrial silicon production, which shares principles with TeO₂ growth, crystal pulling speeds can reach up to 10 mm/min with rotation speeds up to 35 rpm. pvatepla-korea.com

Seed Crystal Orientation : A seed crystal, which is a small piece of a single crystal, acts as a template to ensure the grown ingot shares its specific crystallographic orientation. youtube.comalineason.com

Atmosphere Control : The growth is typically conducted under controlled conditions to maintain the purity of the melt. youtube.com

The CZ process is capable of producing large, high-quality TeO₂ boules with a high yield. osti.gov

The Bridgman-Stockbarger method is another widely used technique for growing TeO₂ single crystals. arxiv.orgcsimc-freqcontrol.com This method is based on the directional solidification of molten material within a crucible that is passed through a stable temperature gradient. alineason.comcarbolite.com The furnace is typically divided into a hot zone, where the polycrystalline TeO₂ is melted, and a cold zone, where crystallization occurs. alineason.comwebsite-files.com

The process offers several advantages, including:

Simplicity : The operational process is relatively straightforward. csimc-freqcontrol.com

Scalability : It is suitable for growing large or multiple crystals simultaneously. csimc-freqcontrol.com

Seeded Growth : Like the CZ method, it can use a seed crystal to control the orientation of the final ingot. carbolite.comwebsite-files.com

Critical parameters in the Bridgman-Stockbarger growth of TeO₂ include the crucible translation rate and the temperature gradient. For high-purity TeO₂ crystals intended for neutrinoless double beta decay studies, a slow lowering rate of 0.6 mm/h combined with a gradual furnace temperature increase of about 3 °C/h has been employed. arxiv.org A key distinction of the Stockbarger modification is the use of a baffle or shelf separating the hot and cold zones, which allows for more precise control over the temperature gradient at the melt-crystal interface. scribd.com However, since the growth occurs within an opaque crucible, direct observation is not possible, and the crystal is susceptible to stress from the crucible wall. csimc-freqcontrol.com

| Parameter | Czochralski Method | Bridgman-Stockbarger Method |

| Principle | Pulling a crystal from a melt | Directional solidification in a translating crucible |

| Crucible | Stationary | Moves through a temperature gradient |

| Pulling/Translation Rate | 0.8-3.4 cm/h (for Te) osti.gov | 0.6 mm/h (for high-purity TeO₂) arxiv.org |

| Observation | Direct observation of growth is possible | Growth is concealed within the crucible csimc-freqcontrol.com |

| Key Advantage | High crystal quality, large size | Simplicity, scalability csimc-freqcontrol.com |

Vapor phase transport (VPT) and chemical vapor deposition (CVD) are techniques used for growing high-quality crystals and thin films from the gas phase. mpg.de These methods are particularly useful when a material has a high melting temperature or decomposes before melting. mpg.de

In a typical VPT process, a source material (e.g., Te or TeO₂ powder) is heated in one zone of a furnace, and the resulting vapor is transported by a carrier gas to a cooler zone, where it condenses or reacts on a substrate to form a crystalline structure. drexel.eduacs.org The morphology of the resulting nanostructures, such as nanowires or nanobelts, can be controlled by adjusting parameters like source temperature, substrate temperature, gas flow rate, and pressure. drexel.eduacs.org For instance, tellurium nanowires have been synthesized using a VPT method with a source temperature of 300 °C and a substrate temperature gradient from 150 to 280 °C under an Argon flow. drexel.edu

Chemical Vapor Deposition (CVD) is a variant where volatile precursor compounds react or decompose on the substrate surface to produce the desired solid material. nih.gov This method has been used to synthesize 2D Te flakes and TeO₂ thin films. nih.govresearchgate.net Studies have shown that Te films deposited by CVD can evaporate from a silicon substrate at around 200°C, indicating the relative bond strengths involved. researchgate.net

Thin Film Deposition Strategies for this compound

The fabrication of TeO₂ thin films is crucial for integrated optics, sensors, and other microelectronic devices. Various physical vapor deposition (PVD) techniques are employed to create films with controlled thickness, stoichiometry, and morphology.

Sputtering is a versatile PVD method where high-energy ions from a plasma bombard a target material, ejecting atoms that then deposit onto a substrate. sputtertargets.net Radio-frequency (RF) magnetron sputtering is commonly used for depositing dielectric materials like TeO₂. researchgate.netresearchgate.net

Amorphous or polycrystalline TeO₂ thin films can be grown, with their properties being highly dependent on the deposition parameters. researchgate.net In reactive RF sputtering, a tellurium metal target can be sputtered in an Argon-Oxygen (Ar/O₂) atmosphere. researchgate.net The stoichiometry of the resulting TeOₓ film can be precisely controlled by varying the O₂ content in the sputtering gas. researchgate.netresearchgate.net As-deposited films are often amorphous but can be crystallized through post-deposition annealing at temperatures around 400 °C. researchgate.netacs.org

| Sputtering Parameter | Influence on TeO₂ Thin Films |

| Target Material | TeO₂ composite or pure Te metal target can be used. researchgate.net |

| Sputtering Gas | Ar/O₂ mixture; the ratio controls the film's O:Te stoichiometry. researchgate.net |

| RF Power | Affects deposition rate and film properties. researchgate.net |

| Substrate Temperature | Influences crystallinity; room temperature deposition typically yields amorphous films. researchgate.netacs.org |

| Post-Annealing | Can induce crystallization of amorphous films (e.g., at 400 °C). researchgate.net |

Pulsed Laser Deposition (PLD) is another PVD technique known for its ability to produce high-quality, stoichiometric thin films. mdpi.comtaylorfrancis.com In PLD, a high-power laser is focused on a target material (e.g., a pressed TeO₂ pellet) in a vacuum chamber. The intense laser pulse ablates material from the target, creating a plasma plume that expands and deposits onto a heated substrate. mdpi.com

PLD offers several advantages, including stoichiometric transfer from target to substrate and precise control over film thickness. mdpi.com Research on PLD of TeO₂ has demonstrated the ability to fabricate nanostructured films. ijmaterials.com The crystalline phase of the deposited film can be controlled; studies have shown the formation of polycrystalline films with a tetragonal phase for TeO₂. ijmaterials.com Furthermore, PLD allows for the synthesis of different TeO₂ polymorphs, including the creation of nanoparticles containing both the stable α-TeO₂ phase and the γ-TeO₂ phase. acs.orgnih.gov The properties of the resulting film are influenced by laser energy, pulse rate, background gas pressure, and substrate temperature. mdpi.com

Atomic Layer Deposition of this compound

Atomic Layer Deposition (ALD) is a precise technique for depositing thin films with atomic-level control. For this compound, this process typically involves the sequential exposure of a substrate to a tellurium precursor and an oxygen source.

Recent advancements have demonstrated the wafer-scale deposition of TeOₓ/Te heterostructures using ALD. purdue.edu In one method, tellurium ethoxide (Te(OEt)₄) and water (H₂O) were used as precursors at a deposition temperature of 80°C. purdue.edu The as-deposited TeOₓ film is amorphous but can be crystallized into α-TeO₂ by annealing at 400°C. purdue.edu This ALD process allows for the creation of uniform, p-type semiconductor thin-film transistors with high conformity across the wafer. purdue.edu

Another approach to ALD of tellurium-containing films utilizes tellurium tetrachloride (TeCl₄) and bis(triethylsilyl)-telluride ((TES)₂Te) as precursors in a toluene (B28343) solvent at ambient temperature. nih.gov This solution-based ALD (sALD) method produces crystalline tellurium with needle-like structures. nih.gov The use of alkylsilyl compounds like (Et₃Si)₂Te has also been shown to be effective for the ALD of metal tellurides, reacting with metal halides to form the desired films. nih.govacs.org

The table below summarizes key parameters for the ALD of this compound and related materials.

Interactive Data Table: Atomic Layer Deposition Parameters for Tellurium-Based Films

| Precursors | Co-reactant/Solvent | Deposition Temperature (°C) | Resulting Material | Key Findings | Reference |

| Te(OEt)₄ | H₂O | 80 | Amorphous TeOₓ, crystallizes to α-TeO₂ upon annealing | Enables wafer-scale, uniform p-type thin-film transistors. | purdue.edu |

| TeCl₄, (TES)₂Te | Toluene | Ambient | Crystalline Te | Novel solution-based ALD method for deposition under mild conditions. | nih.gov |

| (Et₃Si)₂Te | SbCl₃, GeCl₂·C₄H₈O₂ | 90 | Sb₂Te₃, GeTe, GST | Breakthrough in ALD precursors for metal tellurides, showing excellent conformality. | nih.govacs.org |

| Tellurium precursor | Reducing gas (e.g., H₂, NH₃, silanes) | 100 - 500 | Tellurium-containing film | General method for depositing various tellurium-containing films. | google.com |

Solution-Based Processing of this compound Films

Solution-based methods offer a cost-effective and versatile alternative for fabricating this compound films. These techniques often involve the use of sol-gel processes or direct deposition from solution.

A nonhydrolytic sol-gel process has been developed to overcome the high reactivity of tellurium alkoxides. osti.gov This method uses the reaction between Te-OR groups to form the Te-O-Te network, avoiding uncontrolled hydrolysis. osti.gov Heat treatment of the resulting gel can lead to the formation of metallic tellurium, β-TeO₂, and α-TeO₂ at different temperatures. osti.govresearchgate.net The addition of other oxides like TiO₂ or Al₂O₃ can retard the crystallization of α-TeO₂, allowing for the creation of transparent, amorphous TeO₂-based thin films. researchgate.net

Another solution-processed approach involves the use of an amine-thiol solvent system to dissolve pure chalcogens, enabling the fabrication of Se-Te alloy thin films at temperatures as low as 200°C. nsf.gov While not purely TeO₂, this method demonstrates the versatility of solution processing for tellurium-containing materials. Furthermore, a novel solution-based, low-temperature synthetic method has been developed to produce nanoparticulate tellurium films that show photoresponsive properties, with evidence of a passivating tellurium oxide layer that enhances device performance. rsc.orgrsc.org

The following table details various solution-based methods for producing this compound films.

Interactive Data Table: Solution-Based Processing of this compound Films

| Precursor(s) | Solvent/Modifier | Processing Temperature (°C) | Film Type | Key Findings | Reference |

| Tellurium isopropoxide | Isopropanol/Acetic Acid | Heat-treated at 300-400 | Crystalline/Amorphous TeO₂ | Nonhydrolytic sol-gel process avoids uncontrolled hydrolysis. Additives like TiO₂ can create amorphous films. | osti.govresearchgate.net |

| Se, Te | Ethylenediamine-ethanethiol | 200 | Se-Te alloy | Demonstrates low-temperature fabrication of alloyed chalcogenide films. | nsf.gov |

| Not specified | Not specified | Low-temperature | Nanoparticulate Tellurium with oxide layer | Resulting films show strong photoresponse, beneficial for optoelectronics. | rsc.orgrsc.org |

Nanostructure Fabrication of this compound

The synthesis of this compound nanostructures has garnered significant interest due to their unique properties determined by their size and shape. Various methods have been developed to control the morphology of these nanomaterials.

Hydrothermal and solvothermal methods are widely used for synthesizing crystalline nanomaterials from solutions at elevated temperatures and pressures. sigmaaldrich.com These techniques have been successfully applied to produce TeO₂ nanostructures with controlled morphologies.

In a one-pot hydrothermal route using tellurium tetrachloride (TeCl₄) as the tellurium source, the synthesis of Te, Te/TeO₂, and TeO₂ nanostructures was achieved. rsc.org The morphology and product type were influenced by parameters such as temperature, time, and the use of surfactants and solvents. rsc.org For instance, using ammonia (B1221849) led to the formation of pure TeO₂ microstructures. rsc.org Another facile hydrothermal method produced spherical and uniform TeO₂ nanoparticles with a particle size of approximately 12 nm. electrochemsci.org

Solvothermal synthesis, a more general term that includes hydrothermal synthesis, offers control over the size and shape of nanoparticles, making it a versatile and economical technique. sigmaaldrich.com While much of the literature focuses on tellurium nanomaterials, the principles are applicable to the synthesis of TeO₂ nanostructures. mdpi.comresearchgate.net

The table below outlines key parameters for the hydrothermal synthesis of TeO₂ nanomaterials.

Interactive Data Table: Hydrothermal Synthesis of TeO₂ Nanomaterials

| Precursor | Solvent/Additive | Temperature (°C) | Morphology | Key Findings | Reference |

| TeCl₄ | Ammonia | Not specified | Microstructures | Pure TeO₂ was formed in the presence of ammonia. | rsc.org |

| TeCl₄ | De-ionized water | Not specified | Spherical nanoparticles (~12 nm) | Facile synthesis of uniform nanoparticles for electrochemical applications. | electrochemsci.org |

| Na₂TeO₃ | Glucose | Not specified | Nanorods | General hydrothermal method for chalcogen nanorods. | capes.gov.br |

Template-assisted synthesis is a powerful method for creating nanostructures with well-defined shapes and sizes by using a pre-existing template to guide the growth of the material. This approach has been utilized for the fabrication of various tellurium-based nanostructures.

While direct template-assisted growth of TeO₂ is less commonly reported, the synthesis of tellurium nanostructures, which can be subsequently oxidized, provides a viable route. nih.gov For example, tellurium nanotubes and nanowires have been synthesized and used as templates to create other tellurium-related nanocompounds. acs.org The synthesis of tellurium nanostructures with controllable morphologies, including nanotubes and nanowires, has been achieved through various solution-phase approaches, highlighting the potential for using these as templates. rsc.org

Electrospinning is a versatile fiber production method that uses an electric field to draw charged threads of polymer solutions or polymer melts into fibers with diameters in the nanometer range. researchgate.net This technique can be adapted to produce nanofibers of metal oxides, including this compound.

A common approach involves electrospinning a composite solution containing a polymer and a tellurium precursor, followed by calcination to remove the polymer and crystallize the metal oxide. researchgate.net For instance, tellurium nanoparticles have been incorporated into poly(acrylonitrile) nanofibers through electrospinning, which are then carbonized. acs.org While this example focuses on Te-CNFs, the process is analogous to what would be used for creating TeO₂ nanofibers by selecting an appropriate tellurium precursor and calcination conditions. The electrospinning technique is noted as a simple and versatile method for generating nanofibers of various metal oxides. researchgate.netmdpi.com

The table below provides a general overview of the electrospinning process for metal oxide nanofibers.

Interactive Data Table: Electrospinning for Metal Oxide Nanofiber Formation

| Precursor | Polymer | Post-Processing | Resulting Nanofiber | Key Features | Reference(s) |

| Metal Salt/Alkoxide (e.g., SnCl₄·5H₂O, TiP) | PVA, PVAc | Calcination | Metal Oxide (e.g., SnO₂, TiO₂) | Porous networks of polycrystalline nanofibers with diameters in the 100-300 nm range. | researchgate.netmdpi.com |

| Tellurium Nanoparticles | Poly(acrylonitrile) | Carbonization | Te-CNF | Demonstrates incorporation of tellurium into nanofibers. | acs.org |

Amorphous this compound Preparation and Vitrification Studies

This compound is a conditional glass former, meaning it can form a glass, or an amorphous solid, under certain conditions, often with the addition of a small amount of a second compound. atamanchemicals.comwikipedia.org These tellurite (B1196480) glasses are of significant interest due to their high refractive indices and transmission in the mid-infrared spectrum. atamanchemicals.comwikipedia.org

The preparation of amorphous TeO₂ often involves rapid cooling (quenching) of the molten material. atamanchemicals.com The structure of the resulting glass is based on approximately four-coordinate tellurium atoms. atamanchemicals.com The addition of modifiers, such as metal oxides or halides, can enhance the glass-forming ability and modify the properties of the resulting glass. atamanchemicals.comysu.am

Vapor-phase synthesis is another method for producing amorphous TeO₂. researchgate.netacs.org For example, spray pyrolysis of an aqueous solution of telluric acid (Te(OH)₆) can produce amorphous TeO₂ nanoparticles with diameters ranging from 10 to 40 nm. researchgate.netacs.org This process involves atomizing the precursor solution into fine droplets, which are then carried through a furnace at high temperatures (above 700°C) where they evaporate and decompose to form the nanoparticles. researchgate.netacs.org

The table below summarizes methods for preparing amorphous this compound.

Interactive Data Table: Preparation of Amorphous this compound

| Method | Precursor | Key Process Parameters | Resulting Form | Key Findings | Reference(s) |

| Melt Quenching | TeO₂ with modifier oxides/halides | Rapid cooling from melt | Bulk glass | Addition of modifiers enhances glass formation and stability. | atamanchemicals.comysu.am |

| Spray Pyrolysis | Telluric acid (Te(OH)₆) | Furnace temperature > 700°C | Amorphous nanoparticles (10-40 nm) | High heating rates lead to the formation of amorphous nanoparticles. | researchgate.netacs.org |

| Sol-Gel | Tellurium isopropoxide with TiO₂ or Al₂O₃ | Heat treatment | Amorphous thin film | Additives retard crystallization, resulting in transparent, homogeneous films. | researchgate.net |

Theoretical and Computational Investigations of Tellurium Dioxide Electronic and Lattice Structures

Phonon Dispersion and Lattice Dynamics Simulations in Tellurium Dioxide

Lattice dynamics simulations are essential for understanding the vibrational properties (phonons), thermal stability, and thermal transport characteristics of materials.

Based on density functional perturbation theory, the vibrational properties of the α, β, and γ phases of TeO₂ have been studied. arxiv.org The calculated Raman and infrared (IR) spectra show good agreement with experimental data. arxiv.orgresearchgate.net The vibrational spectra for the α and β phases can be interpreted in terms of the vibrations of weakly coupled TeO₂ molecular units. arxiv.org Phonon dispersion calculations for α-TeO₂ have been performed using the BLYP functional, revealing the distribution of phonon states across the Brillouin zone. researchgate.net Such calculations are critical for interpreting results from experimental techniques like nuclear inelastic scattering (NIS) and inelastic neutron scattering (INS). osti.gov The dispersion-corrected PBE method has been shown to reproduce the α-β stability ordering and yield thermodynamic quantities consistent with experiments. osti.gov

While harmonic lattice dynamics can describe many vibrational properties, anharmonicity—the deviation from a purely quadratic potential—is crucial for understanding phenomena like thermal expansion and thermal conductivity. ias.ac.in Anharmonic effects govern phonon-phonon scattering, which is a primary mechanism limiting thermal transport in crystalline solids.

Theoretical studies on thermal transport in anharmonic systems show that the strength of non-linearity in interatomic potentials can dramatically affect thermal conductance, particularly at low temperatures. arxiv.org For tellurium-based materials, first-principles calculations combined with Monte Carlo simulations have been used to investigate thickness-dependent in-plane thermal conductivity. bohrium.com In tellurene, for example, the group velocity of low-frequency optical phonons is a dominant factor influencing thermal transport, a mechanism that could have parallels in TeO₂. bohrium.com The quasi-harmonic lattice dynamics technique is suitable up to temperatures where anharmonicity becomes too large; beyond that, molecular dynamics simulations are required to capture phenomena like diffusion. ias.ac.in

Defect Chemistry and Non-Stoichiometry Modeling in this compound

Defects, even in small concentrations, can profoundly influence the properties of a semiconductor. Theoretical modeling is a powerful tool for investigating the formation, stability, and electronic impact of these imperfections.

Non-stoichiometric compounds are materials where the elemental composition cannot be represented by simple integer ratios, often due to crystal defects like vacancies or interstitials. wikipedia.org Modeling these defects is crucial for understanding the material's behavior. For instance, in other oxides like UO₂, thermodynamic models are used to predict non-stoichiometry and lattice parameters as a function of temperature and oxygen partial pressure. frontiersin.org

Point defects are imperfections that affect a single or a small number of atomic sites, such as vacancies (a missing atom) or interstitials (an extra atom in a non-lattice site). libretexts.org

Computer modeling studies of α-TeO₂ (paratellurite) have shown that the most favorable native point defects are oxygen vacancies and interstitial oxygen ions. scilit.com Oxygen vacancies can exist in isolation or form more complex clusters. scilit.com It is energetically most favorable for interstitial oxygen ions to reside in the structural channels that run along the c-axis of the paratellurite crystal. scilit.com These defects are fundamental to understanding ionic transport within the crystal. scilit.comresearchgate.net Molecular dynamics simulations indicate that applying an external electric field can enhance the diffusion of these ionic defects, with the effect being most pronounced along the c-axis. eco-vector.com The presence of defects like oxygen vacancies can also act as adsorption sites for gas molecules, which is the basis for the gas sensing properties of TeO₂. For example, NO₂ molecules can adsorb on the surface and accept an electron, creating a free hole and changing the material's conductivity. mdpi.com

Extended Defects and Grain Boundary Studies in this compound

Dislocations:

First-principles calculations are instrumental in elucidating the core structures and energies of dislocations in crystalline materials. In body-centered cubic (bcc) metals, for instance, ab initio calculations have shown that screw dislocations can induce short-range dilatation fields beyond the classical Volterra elastic field. aps.orgarxiv.org This core field can be modeled using force dipoles in anisotropic elastic theory, leading to a more accurate representation of atomic displacements and a core energy that converges more rapidly with the simulation cell size. aps.org While direct computational studies on the dislocation core structure in α-TeO₂, with its unique paratellurite structure, are not widely reported in the reviewed literature, the methodologies developed for other material systems provide a robust framework for future investigations. The complexity of the TeO₂ crystal structure, with its various polymorphs (α, β, and γ), suggests that dislocation behavior would be highly anisotropic and play a significant role in its mechanical and optical properties. aps.orgoptica.org

Stacking Faults:

Stacking fault energy (SFE) is a critical parameter that governs the deformation mechanisms in crystalline materials. aps.org Computational methods, particularly DFT, are employed to calculate the generalized stacking fault energy (GSFE) profile, which describes the energy landscape as one part of the crystal is sheared relative to another. arxiv.orgmdpi.com The SFE determines whether a material will deform via dislocation slip, twinning, or phase transformation. aps.orgarxiv.org For complex materials, machine learning models are increasingly being used in conjunction with ab initio calculations to accelerate the prediction of SFEs. aps.orgarxiv.org In the context of TeO₂, while direct computational studies on its SFE are not prominent in the initial search results, the layered nature of some of its polymorphs, like β-TeO₂, suggests that stacking faults could be significant. aip.org The presence of an elevated background in X-ray diffraction patterns of some tellurate (B1236183) compounds has been ascribed to stacking faults.

Grain Boundaries:

Grain boundaries (GBs) are interfaces between different crystalline orientations and significantly influence a material's properties. Ab initio methods are employed to study the structure, energy, and segregation of impurities at grain boundaries. aps.orgfraunhofer.de These calculations can determine the most stable GB structures by comparing the energies of various configurations. researchgate.net For example, in zirconia, DFT has been used to examine the structure of tilt grain boundaries and the energetic preference for yttrium segregation to these interfaces. researchgate.net In elemental tellurium, twisted grain boundaries have been shown to enhance thermoelectric performance by creating an "electrically textured and thermally random" orientation. rsc.org Given that TeO₂ is a key component in many functional materials, understanding the nature of its grain boundaries is critical. Theoretical studies on the segregation of dopants and impurities to TeO₂ grain boundaries would be essential for controlling its electrical and optical properties.

Table 1: Summary of Theoretical Approaches for Studying Extended Defects and Grain Boundaries

| Defect Type | Computational Method | Key Investigated Properties | Relevance to this compound |

| Dislocations | Ab initio calculations (DFT), Anisotropic Elasticity Theory | Core structure, Core energy, Stress fields, Peierls stress | Understanding mechanical deformation and its impact on optical properties. |

| Stacking Faults | Density Functional Theory (DFT), Machine Learning | Stacking fault energy (SFE), Generalized stacking fault energy (GSFE) | Predicting deformation mechanisms (slip, twinning) in different TeO₂ polymorphs. |

| Grain Boundaries | Ab initio calculations (DFT), Molecular Dynamics (MD) | Grain boundary structure, Grain boundary energy, Solute segregation | Controlling properties in polycrystalline TeO₂ and TeO₂-based composites. |

Surface Reconstruction and Adsorption Theory on this compound Surfaces

The surface properties of this compound are paramount for its applications in catalysis, sensing, and as a substrate for thin-film growth. Theoretical and computational methods, particularly DFT, are indispensable for understanding the complex phenomena of surface reconstruction and the adsorption of molecules on TeO₂ surfaces.

Surface Reconstruction:

The termination of a bulk crystal at a surface often leads to a rearrangement of the surface atoms into a new, lower-energy configuration, a phenomenon known as surface reconstruction. First-principles DFT calculations are a powerful tool to investigate the stability of various surface reconstructions by comparing their surface energies. researchgate.netnih.govkpi.kharkov.ua For a given crystallographic plane, several structural models can be proposed, and their energies are calculated to determine the most stable configuration. researchgate.net For instance, studies on silicon surfaces have identified stable reconstructions involving adatoms and pentamers. researchgate.net While specific theoretical studies on the surface reconstruction of the different TeO₂ polymorphs (α, β, and γ) were not extensively found in the initial search, the principles from studies on other oxides like Al₂O₃ are applicable. aps.org The surface stability of different low-index facets of TeO₂ polymorphs would be expected to vary, influencing crystal morphology and surface reactivity.

Adsorption Theory:

The interaction of molecules with a surface is fundamental to many technological processes. DFT calculations are widely used to study the adsorption of molecules on solid surfaces, providing insights into adsorption energies, geometries, and the nature of the chemical bonding. rsc.orgresearchgate.netmatec-conferences.orgchemrxiv.org These studies can distinguish between physisorption (weak van der Waals interactions) and chemisorption (formation of chemical bonds).

Water Adsorption: The adsorption of water on oxide surfaces is a critical area of research. DFT studies on materials like TiO₂ have investigated both molecular and dissociative adsorption of water, identifying the most favorable adsorption sites and the role of surface defects like steps and oxygen vacancies. researchgate.netmatec-conferences.orgescholarship.org The interaction of water with TeO₂ surfaces is expected to be complex, influenced by the presence of the tellurium lone pair electrons and the specific surface termination.

Oxygen Adsorption: The adsorption of molecular oxygen is another key process, particularly for catalytic applications. DFT studies on metal and oxide surfaces have explored various adsorption configurations and charge states of adsorbed oxygen species (superoxo, peroxo). matec-conferences.orgresearchgate.net On some surfaces, O₂ can dissociate upon adsorption. rsc.orgmatec-conferences.org Understanding oxygen adsorption on TeO₂ is crucial for its potential use in oxidation catalysis.

The electronic structure of the TeO₂ surface, including the presence of surface states, would significantly influence its adsorption properties. For example, calculations on γ-Al₂O₃ have shown that surface states can decrease the band gap at the surface compared to the bulk. aps.org Similar effects could be anticipated for TeO₂ surfaces.

Table 2: Computational Approaches for Surface Science Studies of this compound

| Phenomenon | Computational Method | Key Investigated Properties | Relevance to this compound |

| Surface Reconstruction | Density Functional Theory (DFT) | Surface energy, Atomic structure of reconstructed surfaces | Predicting stable surface terminations and their influence on crystal growth and properties. |

| Molecular Adsorption (e.g., H₂O, O₂) | Density Functional Theory (DFT) | Adsorption energy, Adsorption geometry, Charge transfer, Electronic density of states | Understanding surface reactivity, catalysis, and sensor applications. |

| Surface Defects | Density Functional Theory (DFT) | Formation energy of surface vacancies and adatoms, Role in adsorption and reactivity | Elucidating the role of non-ideal surface sites in the chemical and physical properties of TeO₂. |

Advanced Spectroscopic and Diffraction Based Characterization Research of Tellurium Dioxide

Electron Microscopy Investigations of Tellurium Dioxide Morphologies and Defects

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) of this compound

Scanning Electron Microscopy (SEM) is instrumental in characterizing the surface morphology, particle size, and distribution of this compound nanostructures acs.orgelectrochemsci.orgunigoa.ac.inresearchgate.netkashanu.ac.ir. SEM images typically reveal the shape and aggregation state of the synthesized particles. Research has shown that TeO₂ nanoparticles synthesized through various methods often exhibit spherical morphologies acs.orgelectrochemsci.orgkashanu.ac.ir. The average particle sizes reported can vary depending on the synthesis parameters, with values ranging from approximately 12 nm to 65 nm acs.orgelectrochemsci.orgkashanu.ac.ir. For example, SEM analysis has reported spherical nanoparticles with an average size of around 39 ± 12 nm acs.org, or approximately 65 nm kashanu.ac.ir.

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) provides crucial elemental analysis of the samples acs.orgunigoa.ac.inresearchgate.netkashanu.ac.ir. EDX analysis confirms the presence of constituent elements, primarily tellurium and oxygen, across the nanoparticles, often through line scans or elemental mapping acs.orgresearchgate.net. These analyses are vital for verifying the chemical composition and purity of the synthesized TeO₂ materials, as the absence of unexpected peaks in the EDX spectra typically indicates high purity unigoa.ac.inresearchgate.net. EDX can also identify the presence of impurities, if any, in the synthesized samples kashanu.ac.ir.

Table 1: SEM Particle Size Data for this compound Nanostructures

| Technique | Average Particle Size (nm) | Morphology | Notes | Source |

| SEM | ~39 ± 12 | Spherical | Determined by ImageJ software | acs.org |

| SEM | ~29 ± 6 | Spherical | Synthesized via Bottom-ablation PLAL | acs.org |

| SEM | ~65 | Spherical | With some agglomerates | kashanu.ac.ir |

| TEM/SEM | 10-20 or ~12 | Spherical | Approved via TEM | electrochemsci.org |

X-ray Absorption and Photoelectron Spectroscopy of this compound Electronic States

X-ray absorption and photoelectron spectroscopy techniques are indispensable for probing the electronic structure and surface chemistry of materials like this compound. These methods provide detailed information about the oxidation states of elements, their chemical environments, and the electronic band structure.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry of this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental and chemical state information about the surface of materials msu.ruresearchgate.net. For this compound, XPS is particularly valuable for determining the oxidation states of tellurium and understanding its surface chemistry researchgate.netmsu.ruresearchgate.net. XPS analysis of the Te 3d core-level spectra reveals distinct peaks corresponding to different chemical states of tellurium.

In this compound, tellurium is typically found in the +4 oxidation state. XPS studies have identified characteristic binding energies for Te(IV) in TeO₂. For example, the Te 3d₅/₂ peak for Te(IV) has been reported around 578.17 eV researchgate.net, 576.6 eV msu.ru, and 576.5 eV researchgate.net. These values are associated with tellurium bonded to oxygen. In contrast, metallic tellurium (Te(0)) exhibits lower binding energies, with Te 3d₅/₂ peaks typically found around 574.94 eV researchgate.net or 573 eV msu.ruresearchgate.net. The presence of both Te(IV) and Te(0) states can indicate variations in the stoichiometry or partial reduction/oxidation of the surface. XPS can also detect tellurium in other oxidation states or chemical environments, depending on the sample preparation and history researchgate.netmsu.ruresearchgate.net. The spin-orbit splitting between the Te 3d₅/₂ and Te 3d₃/₂ peaks is consistently observed, typically around 10.3-10.5 eV researchgate.net.

Table 2: XPS Binding Energies for Tellurium Oxidation States in this compound

| Tellurium Species | Binding Energy (eV) (Te 3d₅/₂) | Binding Energy (eV) (Te 3d₃/₂) | Spin-Orbit Splitting (eV) | Notes | Source |

| Te(IV) (TeO₂) | ~578.17 | ~588.56 | ~10.39 | Oxidized state of Tellurium | researchgate.net |

| Te(IV) (TeO₂) | ~576.6 | - | - | Close to TeO₂ | msu.ru |

| Te(IV) (TeO₂) | ~576.5 | ~587 | - | Te associated with Oxygen | researchgate.net |

| Te(0) (Metallic) | ~574.94 | ~585.44 | ~10.5 | Metallic Tellurium | researchgate.net |

| Te(0) (Metallic) | ~573 | - | - | Metallic Tellurium | msu.ruresearchgate.net |

| Te in Te(OH)₆ (Reference) | ~577 | - | ~10.3 | For context, Te in a hydrated compound | researchgate.net |

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) of this compound

X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides element-specific information about the electronic structure and local atomic environment rsc.orguniroma1.itresearchgate.net. XANES, occurring at the absorption edge, is sensitive to the electronic configuration, oxidation state, and coordination symmetry of the absorbing atom rsc.orgresearchgate.net. EXAFS, extending to higher photon energies, probes the local atomic structure, including bond lengths, coordination numbers, and the types of neighboring atoms rsc.orguniroma1.itresearchgate.net.

For this compound, XANES studies, particularly at the Te K-edge, are used to determine the oxidation state of tellurium. Research has shown that the position of the absorption edge (E₀) is indicative of the oxidation state, with higher energy edges corresponding to higher oxidation states rsc.orgacs.org. For example, studies comparing Te-based nanostructures with reference materials like metallic Te and TeO₂ have used XANES to determine the oxidation state of tellurium in various conditions. In one study, the initial oxidation state of Te in a catalyst was determined to be 1.32, which increased to 1.92 after prolonged operation, indicating a progression towards oxidation to TeO₂ acs.org. EXAFS analysis in such studies complements XANES by providing details on the local coordination, such as the distances of Te-Te and Te-O bonds, which change as the oxidation state evolves acs.org. These techniques are crucial for understanding the chemical transformations and structural stability of tellurium-based materials.

Table 3: XANES Determined Oxidation States of Tellurium

| Sample/Condition | Oxidation State of Te | Technique | Notes | Source |

| Te-ACs@NC (initial) | 1.32 | Te K-edge XANES | Determined from K-edge XANES spectra, compared to reference materials. | acs.org |

| Te-ACs@NC (after 48h HER) | 1.92 | Te K-edge XANES | Gradually shifts to higher energy, indicating structural reconstruction and oxidation to TeO₂. | acs.org |

| Te-ACs@NC (after 24h air exposure) | Partially Oxidized | Te K-edge XANES | Spontaneous partial oxidation observed, with XANES/EXAFS supporting a locally oxidized state. | acs.org |

Fundamental Research into the Acousto Optic and Electro Optic Phenomena in Tellurium Dioxide

Acousto-Optic Interaction Mechanisms in Tellurium Dioxide Single Crystals

This compound stands out as a premier acousto-optic material, primarily due to its remarkably high acousto-optic figure of merit (M₂). This property is intrinsically linked to its unique combination of a high refractive index and a slow shear acoustic wave velocity, particularly along the mdpi.com crystallographic direction shalomeo.commeta-laser.comscispace.commdpi.com.

Photoelasticity and Acoustic Wave Propagation Studies in this compound

The acousto-optic effect in TeO₂ arises from the photoelasticity of the crystal, where an applied acoustic wave induces periodic variations in the refractive index. These variations act as a dynamic diffraction grating for incident light. TeO₂ exhibits strong acoustic anisotropy, meaning the speed and propagation characteristics of acoustic waves vary significantly with direction scispace.comresearchgate.netresearchgate.netdmphotonics.com. The most critical acoustic mode for AO applications is the slow shear wave propagating along the mdpi.com axis, which has a notably low velocity (approximately 0.616 km/s) scribd.comupmop.commdpi.com. This low velocity contributes to a high AO quality factor, a key parameter for efficient AO devices.

The elastic stiffness constants (cᵢⱼ) and photoelastic constants (pᵢⱼ) are fundamental parameters that govern the acoustic wave propagation and the strength of the light-sound interaction.

Table 1: Elastic Stiffness Constants of this compound

| Constant | Value (10¹¹ dyn/cm²) | Value (10¹⁰ N/m²) | Source |

|---|---|---|---|

| c₁₁ | 5.59 | 5.57 | scribd.comopticrystal.com |

| c₁₂ | 5.13 | 5.12 | scribd.comopticrystal.com |

| c₁₃ | 2.17 | 2.18 | scribd.comopticrystal.com |

| c₃₃ | 10.56 | 10.58 | scribd.comopticrystal.com |

| c₄₄ | 2.67 | 2.65 | scribd.comopticrystal.com |

Table 2: Photoelastic Constants of this compound (at 632.8 nm)

| Constant | Value | Source |

|---|---|---|

| p₁₁ | 0.0074 | scribd.comopticrystal.comdmphotonics.comsquarespace.com |

| p₁₂ | 0.187 | scribd.comopticrystal.comdmphotonics.comsquarespace.com |

| p₁₃ | 0.340 | scribd.comopticrystal.comdmphotonics.comsquarespace.com |

| p₃₁ | 0.090 | opticrystal.comsquarespace.com |

| p₃₃ | 0.240 | scribd.comopticrystal.comdmphotonics.comsquarespace.com |

| p₄₄ | -0.044 | opticrystal.comsquarespace.com |

The strong acoustic anisotropy can lead to non-uniform acoustic power distribution and beam walk-off, which are critical considerations in the design and performance analysis of AO devices scispace.comresearchgate.netresearchgate.netdmphotonics.com. Acoustic attenuation, particularly at higher frequencies, can also impact device efficiency shalomeo.comscispace.com.

Anisotropic Light Diffraction Phenomena in this compound

As an optically anisotropic crystal, TeO₂ exhibits anisotropic diffraction when light interacts with acoustic waves. This phenomenon is crucial for the operation of many AO devices, such as Acousto-Optic Tunable Filters (AOTFs). The anisotropic nature allows for the spatial separation of the diffracted and zero-order beams, often eliminating the need for polarizers in the optical path aip.org.

The acousto-optic figure of merit (M₂) quantifies the efficiency of this interaction. TeO₂ boasts an exceptionally high M₂ value, typically cited around 793 × 10⁻¹⁸ s³/g meta-laser.comlaserfocusworld.com. Specific polarization conditions can yield even higher figures of merit, such as 1200 × 10⁻¹⁸ s³/g for circularly polarized light researchgate.netscience.gov. This high figure of merit translates to lower RF drive power requirements and higher diffraction efficiencies in AO devices.

Table 3: Acousto-Optic Properties of this compound

| Property | Value | Unit | Notes | Source |

|---|---|---|---|---|

| Acousto-Optic Figure of Merit (M₂) | 793 | 10⁻¹⁸ s³/g | General value | meta-laser.comlaserfocusworld.com |

| Acousto-Optic Figure of Merit (M₂) | 1200 | 10⁻¹⁸ s³/g | For circularly polarized light | researchgate.netscience.gov |

| Slow Shear Wave Velocity | 0.616 | km/s | Along mdpi.com direction | scribd.comupmop.commdpi.com |

| Acoustic Anisotropy | Strong | - | Leads to non-uniform acoustic fields | scispace.comresearchgate.netresearchgate.netdmphotonics.com |

Electro-Optic Effects and Non-Linear Optical Properties Research of this compound

Beyond its acousto-optic capabilities, TeO₂ also demonstrates significant electro-optic and non-linear optical properties, opening avenues for its use in modulators and frequency conversion devices.

Pockels and Kerr Effects in this compound

TeO₂ exhibits electro-optic effects, where the application of an external electric field alters its refractive index. The linear electro-optic effect, known as the Pockels effect, is particularly important, as it causes a change in refractive index directly proportional to the applied electric field uni-heidelberg.dearxiv.orgiaea.org. This phenomenon is fundamental to the operation of electro-optic modulators. The quadratic electro-optic effect, or Kerr effect, where the refractive index change is proportional to the square of the electric field, is also present in TeO₂ uni-heidelberg.dearxiv.org.

Second Harmonic Generation and Other Non-Linear Optical Investigations in this compound

This compound and its glass-based counterparts are recognized for their substantial non-linear optical properties researchgate.netresearchgate.netresearchgate.netsciencesconf.orgnih.govresearching.cn. Second Harmonic Generation (SHG), a second-order non-linear optical process, has been observed in TeO₂ glasses, particularly after undergoing electro-thermal poling treatments researchgate.netsciencesconf.orgresearching.cn. TeO₂ possesses a high third-order nonlinear optical susceptibility (χ⁽³⁾), which significantly exceeds that of conventional silica (B1680970) glass researchgate.netnih.gov. This high susceptibility is attributed, in part, to the presence of the lone electron pair on the tellurium atom sciencesconf.org. For instance, WO₃-TeO₂ glasses have demonstrated a notable second-order nonlinear susceptibility of 2.1 pm/V when subjected to poling researching.cn.

Waveguide Structures and Integrated Photonics Research utilizing this compound

The integration of TeO₂ into silicon photonics platforms is an active area of research, leveraging its advantageous material properties for compact and efficient photonic devices researchgate.netspiedigitallibrary.orgmdpi.comoptica.orgoptica.org. Amorphous TeO₂ functions as a low-loss optical waveguide material with a relatively high refractive index (around 2.0–2.4) and broad transparency upmop.comresearchgate.netresearchgate.netspiedigitallibrary.orgoptica.org.

Hybrid waveguides, such as those formed by coating silicon nitride (Si₃N₄) waveguides with TeO₂ films, have been successfully fabricated, exhibiting low propagation losses (e.g., 0.5–0.6 dB/cm) researchgate.netoptica.org. The higher refractive index of TeO₂ compared to Si₃N₄ enables the creation of more compact waveguide structures and optical components researchgate.netspiedigitallibrary.orgoptica.org. Furthermore, TeO₂ serves as an excellent host material for rare-earth ion doping (e.g., Er³⁺), paving the way for integrated waveguide lasers and amplifiers researchgate.netspiedigitallibrary.orgmdpi.comoptica.org. Microcavity resonators made of TeO₂ integrated onto silicon photonic chips are also being explored for sensing applications mdpi.comoptica.org. Research into hybrid TeO₂-Si₃N₄ waveguides is also advancing the field of nonlinear integrated photonics, including applications like supercontinuum generation researchgate.net.

Table 4: Refractive Index of this compound

| Wavelength (nm) | Refractive Index (n) | Source |

|---|---|---|

| 486.1 | 2.239 | researchgate.net |

| 632.8 | n₀ = 2.258, nₑ = 2.411 | upmop.com |

| 633 | n₀ = 2.274, nₑ = 2.430 | laserfocusworld.com |

| 1550 | ~2.1 | researchgate.net |

| 2000 | ~2.0 | researchgate.net |

| 0.1 - 3 THz | 2.0 - 2.5 (as-dep.) |

Table 5: Acousto-Optic Properties of this compound

| Property | Value | Unit | Notes | Source |

|---|---|---|---|---|

| Acousto-Optic Figure of Merit (M₂) | 793 | 10⁻¹⁸ s³/g | General value | meta-laser.comlaserfocusworld.com |

| Acousto-Optic Figure of Merit (M₂) | 1200 | 10⁻¹⁸ s³/g | For circularly polarized light | researchgate.netscience.gov |

| Slow Shear Wave Velocity | 0.616 | km/s | Along mdpi.com direction | scribd.comupmop.commdpi.com |

| Acoustic Anisotropy | Strong | - | Leads to non-uniform acoustic fields | scispace.comresearchgate.netresearchgate.netdmphotonics.com |

Investigation of Tellurium Dioxide in Advanced Electronic and Sensing Research Applications

Development and Performance Evaluation of Tellurium Dioxide-Based Resistive and Field-Effect Transistors

The exploration of new semiconductor materials is critical for the advancement of electronic devices. This compound, particularly its β-polymorph, has recently been identified as a high-performance, p-type semiconductor, challenging its traditional classification as an insulator and opening new avenues for transistor technology. researchgate.netaip.org

Research into nanocrystalline tellurium oxide (TeOₓ) has revealed its potential for use in resistive switching devices, a technology foundational to next-generation memory and neuromorphic computing. unimap.edu.my Devices fabricated with an ITO/TeOₓ/Ag structure have demonstrated bipolar resistive switching behavior. This switching is characterized by a change in the material's resistance under an applied electric field, which is a non-volatile effect, meaning the device retains its state after power is removed. The mechanism is believed to involve the formation and rupture of conductive filaments within the material. youtube.com Studies suggest that the β-TeO₂ phase within the nanocrystalline film helps facilitate the formation of these filaments through the more insulating amorphous TeO₂ matrix. unimap.edu.my These devices exhibit promising performance metrics, including formation-free switching at low voltages, high endurance, and stable data retention. unimap.edu.my

| Parameter | Reported Value | Significance |

|---|---|---|

| Device Structure | ITO/TeOₓ/Ag | Represents a typical metal-insulator-metal configuration for memory cells. |

| Switching Type | Bipolar Resistive Switching | The device requires opposite polarity voltages to switch between high and low resistance states. unimap.edu.my |

| Set Voltage (V_set) | ~0.6 V | Low voltage required to switch to a low resistance state, indicating potential for low-power operation. unimap.edu.my |

| Reset Voltage (V_reset) | ~-0.8 V | Low voltage required to switch back to a high resistance state. unimap.edu.my |

| On/Off Ratio | Excellent | A high ratio between the low and high resistance states ensures reliable data readout. unimap.edu.my |

| Endurance & Retention | Excellent | Demonstrates the ability to withstand many switching cycles and retain memory over time. unimap.edu.my |

In the domain of field-effect transistors (FETs), two-dimensional (2D) β-TeO₂ has emerged as a standout p-type semiconductor. aip.org FETs constructed with β-TeO₂ nanosheets as the channel material have demonstrated record-high performance for p-type oxides. aip.org These transistors show a high on/off current ratio exceeding 10⁶, which is crucial for efficient switching in digital logic. researchgate.netaip.org Furthermore, they exhibit exceptionally high field-effect hole mobility, a measure of how quickly charge carriers can move within the material under an electric field. aip.org The origin of this high mobility is attributed to the unique electronic structure of β-TeO₂, where the top of the valence band is formed by hybridized Te 5s, Te 5p, and O 2p orbitals. aip.org Theoretical investigations into monolayer β-TeO₂ suggest its potential for use in ultra-scaled, high-performance, and low-power devices that could meet future industry standards. researchgate.net

| Parameter | Reported Value | Significance |

|---|---|---|

| Channel Material | 2D β-TeO₂ Nanosheets | A wide-bandgap p-type oxide semiconductor. aip.org |

| Field-Effect Hole Mobility (μ_FE) | Up to 232 cm² V⁻¹ s⁻¹ (Room Temp) | Significantly exceeds the mobility of most other p-type oxide semiconductors. aip.org |

| Cryogenic Mobility | Up to ~6,165 cm² V⁻¹ s⁻¹ | Demonstrates excellent crystalline quality and low scattering at low temperatures. researchgate.net |

| On/Off Current Ratio | > 10⁶ | A high ratio is essential for clear differentiation between on and off states in digital electronics. researchgate.netaip.org |

| Sub-threshold Swing | ~98 mV/dec (for 4.0 nm channel) | Approaches the ideal value for FETs, indicating efficient switching with low gate voltage. researchgate.net |

| Bandgap | ~3.7 eV | A wide bandgap suitable for transparent electronics and high-power applications. aip.org |

Advanced Sensor Research Utilizing this compound for Specific Analyte Detection

The high surface-to-volume ratio of nanostructured materials makes them ideal for sensor applications. This compound, particularly in the form of nanowires and nanorods, is being actively researched for its ability to detect specific analytes, most notably various gases. msesupplies.com

This compound functions as a p-type semiconductor gas sensor. The fundamental sensing mechanism involves the interaction of gas molecules with the surface of the TeO₂ nanostructure. When exposed to a reducing gas, electrons are transferred from the gas molecules to the p-type material, which decreases the concentration of its majority charge carriers (holes), thereby increasing the material's electrical resistance. Conversely, oxidizing gases would decrease the resistance. This change in resistance is measured as the sensor response.

A key challenge in gas sensor technology is selectivity—the ability to detect a specific target gas in the presence of other interfering gases. Research has shown that the selectivity of TeO₂ sensors can be significantly enhanced through several strategies. One effective method is adjusting the sensor's operating temperature. For instance, bead-like TeO₂ nanowires have demonstrated superior selectivity for ethanol (B145695) (C₂H₅OH) at 250°C, nitrogen dioxide (NO₂) at 350°C, and hydrogen sulfide (B99878) (H₂S) at 400°C.

Another powerful technique for enhancing selectivity and sensitivity is the functionalization of the TeO₂ nanostructures with noble metal nanoparticles, such as platinum (Pt) or palladium (Pd). These nanoparticles act as catalysts, promoting the dissociation of gas molecules on the sensor surface and thereby amplifying the sensing response. For example, Pt-loaded TeO₂ nanorod sensors exhibited a sensitivity to NO₂ that was more than 10 times higher than that of bare TeO₂ sensors. Similarly, Pd functionalization has been shown to considerably decrease the recovery time of TeO₂ sensors.

| Nanostructure | Target Analyte | Operating Temp. | Key Findings |

|---|---|---|---|

| Bead-like TeO₂ Nanowires | C₂H₅OH, NO₂, H₂S | 250°C, 350°C, 400°C | Demonstrates high selectivity by tuning temperature for each specific gas. |

| TeO₂ Nanowires | NO₂ | 50°C | Achieved a response of 1.559 to 10 ppm NO₂ with a rapid recovery time of 6-7 seconds at 100°C. |

| Pt-loaded TeO₂ Nanorods | NO₂ | 300°C | Sensitivity increased by over 10 times compared to bare TeO₂ nanorods for NO₂ concentrations from 10-200 ppm. |

| Pd-functionalized TeO₂ Nanorods | NO₂ | 300°C | Sensitivity to 100 ppm NO₂ increased from 3.13% to 11.97% with the addition of Pd. |

| Single Crystalline TeO₂ Nanowires | H₂ | 140°C | Observed a sensitivity of up to 138% for 1% H₂ concentration. |

While TeO₂ has been extensively studied for gas sensing, its application in humidity and pressure sensing is less documented in current research literature. For humidity sensing, the principle typically relies on changes in capacitance or resistance as water molecules are adsorbed onto a material's surface. Materials like tin oxide or titanium dioxide are commonly used for this purpose. mdpi.comresearchgate.net Although TeO₂ is a metal oxide, dedicated studies demonstrating its efficacy as a primary material for humidity sensors are not prominent.

For pressure sensing, the piezoelectric effect is a key principle. Piezoelectric materials generate an electric charge in response to applied mechanical stress. Research has identified that α-TeO₂ (paratellurite) possesses a unique piezoelectric behavior, belonging to a crystal symmetry class (422) that allows for deformation in pure face-shear from a single piezoelectric coefficient, d₁₄. researchgate.net This property could theoretically be harnessed to induce pure torsion, making it a candidate for novel gyroscopic sensors or high-precision torsional microelectromechanical systems (MEMS) that respond to pressure or strain. researchgate.net However, the practical development and demonstration of TeO₂-based pressure sensors leveraging this principle remain an area for future exploration.

Photoconductivity and Photovoltaic Research Aspects of this compound

The interaction of this compound with light is another significant area of investigation, with potential applications in photodetectors and solar energy conversion.

Photoconductivity is the phenomenon where a material's electrical conductivity increases upon exposure to light. This effect in TeO₂ is linked to the generation of electron-hole pairs when photons with energy greater than the material's bandgap are absorbed. electrochemsci.org Studies on TeO₂ thin films have shown that their optical properties, such as absorbance, are influenced by their crystalline structure and can be tuned by post-deposition annealing. unimap.edu.my As the annealing temperature increases, the grain size of the TeO₂ nanoparticles grows, leading to a more crystalline film with higher absorbance. unimap.edu.my The origin of photoconduction in some composite materials has been directly attributed to the coexistence of tellurium and this compound phases. nih.gov Furthermore, TeO₂ nanoparticles have been shown to have a good ability to absorb infrared light, with research demonstrating their photosensing properties under infrared illumination. researchgate.net

In the realm of photovoltaics, which involves the direct conversion of light into electricity, TeO₂ is being explored as a component in solar cells and photodetectors. As a p-type semiconductor, TeO₂ can be paired with a suitable n-type material to form a p-n junction, the fundamental building block of a photovoltaic device. electrochemsci.org A significant recent discovery showed that tellurite (B1196480) glass can be transformed into a photovoltaic surface. By exposing the glass to a femtosecond laser, researchers induced the formation of nanoscale crystals of both tellurium and this compound. This patterned surface was able to generate a consistent electric current when exposed to UV and visible light, opening the possibility of creating power-generating windows from a single material without additional layers. In other research, self-powered photodetectors with ultra-broadband photoresponsivity have been created using a composite of zinc telluride (ZnTe) and TeO₂ on a silicon heterojunction. researchgate.net

Catalytic and Photocatalytic Research Endeavors Involving Tellurium Dioxide

Investigation of Tellurium Dioxide for Redox Reactions and Oxidation Processes

The redox chemistry of this compound is a significant aspect of its behavior, particularly in aqueous environments and under irradiation. This compound (TeO₂) is known to be amphoteric, capable of acting as both an acid and a base, and can react with acids to form tellurium salts and with bases to form tellurites atamanchemicals.com. In simplified containment sump conditions, TeO₂ has been observed to dissolve, with its speciation and behavior influenced by dissolution, redox reactions, and interactions with water radiolysis products tandfonline.comchalmers.se.